3-(3-Aminocyclobutyl)propanoic acid hydrochloride
Description
Its structure features a cyclobutyl ring attached to an amino group, which is linked to a propanoic acid backbone, stabilized as a hydrochloride salt. This compound is supplied by chemical manufacturers such as Changzhou Yonghe Fine Chemical Co., Ltd., indicating its commercial availability for research and industrial use . Notably, structurally related esters, such as methyl 3-amino-3-cyclobutylpropanoate (CAS: 1391202-69-9), are documented, but these lack the free carboxylic acid group and hydrochloride salt present in the target compound .
Properties
IUPAC Name |
3-(3-aminocyclobutyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-3-5(4-6)1-2-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUWGXXYTRNAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminocyclobutyl)propanoic acid hydrochloride typically involves the following steps:
Cyclobutylation: The initial step involves the formation of a cyclobutyl ring through a cyclization reaction. This can be achieved using cyclobutyl halides and appropriate nucleophiles under controlled conditions.
Amination: The cyclobutyl intermediate is then subjected to amination to introduce the amino group. This can be done using ammonia or amine derivatives in the presence of catalysts.
Propanoic Acid Formation: The final step involves the introduction of the propanoic acid moiety through a carboxylation reaction. This can be achieved using carbon dioxide and suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, filtration, and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminocyclobutyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclobutylpropanoic acid derivatives.
Scientific Research Applications
3-(3-Aminocyclobutyl)propanoic acid hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-aminocyclobutyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 3-(3-aminocyclobutyl)propanoic acid hydrochloride, differing in substituents, molecular weight, and applications:
Substituent Variations and Molecular Properties
(2S)-2-Amino-3-[7’-(2’’-methoxyphenyl)benzotriazin-4’-one]propanoic Acid Hydrochloride Structure: Incorporates a benzotriazinone core and methoxyphenyl group. Molecular Formula: C₁₇H₁₆ClN₅O₃ (MW: ~397.8 g/mol). Application: Acts as a fluorescent α-amino acid derivative, with rotamer-controlled dual emission properties useful in biophysical studies .
STOCK1N-69160 [(S)-2-((R)-4-((R)-2-Amino-3-methylbutanamido)-3-(4-chlorophenyl)butanamido)propanoic Acid Hydrochloride] Structure: Contains a chlorophenyl group and branched peptide-like backbone.
3-[Cyclohexyl(methyl)amino]propanoic Acid Hydrochloride Structure: Substituted with a bulky cyclohexyl(methyl)amino group. Molecular Formula: C₉H₁₈ClNO₂ (MW: ~207.7 g/mol).
Ethyl 3-Amino-3-(3-methylphenyl)propanoate Hydrochloride Structure: Ester derivative with a 3-methylphenyl substituent. Molecular Formula: C₁₃H₂₀ClNO₂ (MW: ~257.7 g/mol). Application: Esterification improves cell permeability, making it a prodrug candidate .
3-Amino-3-(3-cyanophenyl)propanoic Acid Hydrochloride Structure: Features a cyano-substituted phenyl ring. Molecular Weight: 226.66 g/mol (CAS: 1810069-92-1). Application: Used as a pharmaceutical intermediate, with the cyano group enabling further derivatization .
Ethyl 2-Amino-2-cyclobutyl-3,3,3-trifluoropropanoate Hydrochloride Structure: Combines cyclobutyl and trifluoromethyl groups. Molecular Formula: C₉H₁₅ClF₃NO₂ (MW: ~261.7 g/mol). Property: Fluorination enhances metabolic stability and bioavailability, common in agrochemical and drug design .
Comparative Analysis Table
Biological Activity
3-(3-Aminocyclobutyl)propanoic acid hydrochloride is a compound characterized by the molecular formula C7H14ClNO2 and a molecular weight of 179.64 g/mol. It features an amino group and a carboxylic acid group, which are significant for its biological activity. The cyclobutane ring structure introduces unique properties that may influence its interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.
The biological activity of this compound is primarily attributed to its ability to interact with various biological systems. Its reactivity stems from the functional groups present in its structure:
- Amino Group (-NH2) : This can participate in nucleophilic substitution reactions, facilitating the formation of bonds with electrophiles, which is crucial for synthesizing more complex molecules.
- Carboxylic Acid Group (-COOH) : This group can undergo typical chemical reactions, including esterification and amidation, allowing for diverse applications in drug design.
Preliminary studies suggest that compounds with similar structural motifs exhibit neuroprotective properties, indicating potential therapeutic applications in treating neurodegenerative diseases.
Antimicrobial Properties
Research indicates that this compound may possess antifungal and antibacterial activities . These properties make it a candidate for developing new antimicrobial agents. The mechanism involves interference with essential biomolecule synthesis in pathogens, potentially disrupting their growth and survival.
Neuroprotective Potential
The compound's unique cyclobutane framework combined with its functional groups may confer distinct biological activities not found in other similar compounds. Studies focusing on neuroprotection suggest that it could help mitigate oxidative stress in neuronal cells, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methyl-3-(methylamino)propanoic acid hydrochloride | C5H12ClNO | Simpler structure, used in similar research |
| 3-[Methyl(pentyl)amino]propanoic acid hydrochloride | C9H19ClNO2 | Larger side chain, different biological activity |
| 3-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride | C10H19ClNO2 | More complex structure, potential for diverse applications |
The comparison highlights how the cyclobutane structure of this compound may enhance its efficacy compared to other compounds.
Neuroprotective Studies
In a study examining the neuroprotective effects of compounds similar to this compound, researchers found that certain analogs conferred cytoprotection against oxidative stress in neuronal cells at micromolar concentrations. These findings suggest that modifications to the compound's structure could improve its antioxidant activity and enhance its therapeutic potential .
Antimicrobial Activity Assessment
Another study investigated the antimicrobial properties of various derivatives of propanoic acid compounds. The results indicated that several analogs exhibited significant antifungal and antibacterial activity, supporting further exploration into their use as novel antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
